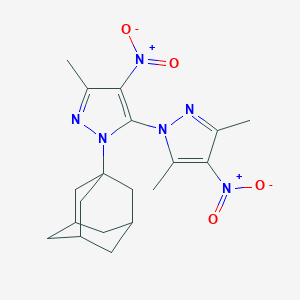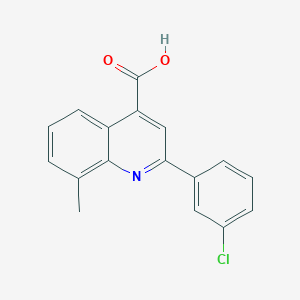![molecular formula C30H23Cl3N2O6S B455479 METHYL 13-((E)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE](/img/structure/B455479.png)
METHYL 13-((E)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (13E)-13-[[4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of METHYL 13-((E)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
Methyl (13E)-13-[[4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pathways involved may include inhibition of enzymes, binding to receptors, or interference with cellular processes. Detailed studies are required to elucidate the exact mechanism by which it exerts its effects.
Comparison with Similar Compounds
When compared to similar compounds, METHYL 13-((E)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE stands out due to its unique structure and functional groups. Similar compounds include:
- 4-Methoxy-3-methylbenzaldehyde
- Phenol, 4-methoxy-3-methyl-
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C30H23Cl3N2O6S |
|---|---|
Molecular Weight |
645.9g/mol |
IUPAC Name |
methyl (13E)-13-[[4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate |
InChI |
InChI=1S/C30H23Cl3N2O6S/c1-30-24(28(37)39-3)25(18-6-4-5-7-22(18)41-30)35-27(36)23(42-29(35)34-30)11-15-8-9-21(38-2)16(10-15)14-40-26-19(32)12-17(31)13-20(26)33/h4-13,24-25H,14H2,1-3H3/b23-11+ |
InChI Key |
TUIYLHWYNGWNKU-FOKLQQMPSA-N |
SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC(=C(C=C5)OC)COC6=C(C=C(C=C6Cl)Cl)Cl)SC4=N2)C(=O)OC |
Isomeric SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C\C5=CC(=C(C=C5)OC)COC6=C(C=C(C=C6Cl)Cl)Cl)/SC4=N2)C(=O)OC |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC(=C(C=C5)OC)COC6=C(C=C(C=C6Cl)Cl)Cl)SC4=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-2-thioxo-4-imidazolidinyl}acetamide](/img/structure/B455397.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B455399.png)

![Methyl 4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B455401.png)
![1-{2-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455402.png)
![Propyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B455403.png)
![2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B455404.png)
![N-ethyl-2-[(5-methyl-3-isoxazolyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455407.png)
![3-[(2-chlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B455408.png)
![Tert-butyl 4-{[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B455410.png)
![diisopropyl 5-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]isophthalate](/img/structure/B455412.png)
![[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B455414.png)
![16-ACETYL-13-((E)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE](/img/structure/B455416.png)

